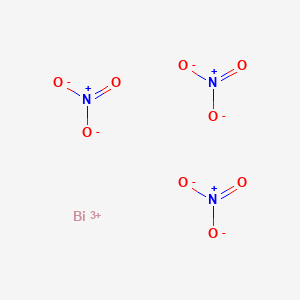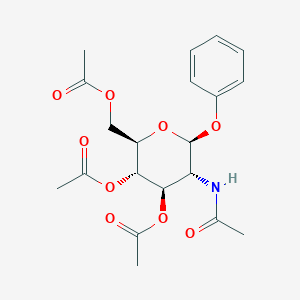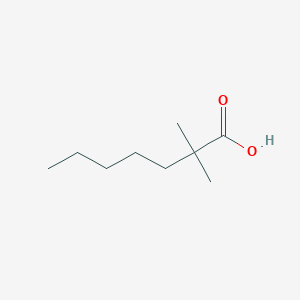
Antimony sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony sulfide (Sb2S3) is a naturally occurring mineral that has been used for centuries in various applications, including pigments, glass, and fireworks. In recent years, antimony sulfide has gained attention in the scientific community due to its potential use in electronic and optoelectronic devices, such as solar cells and photodetectors.
Applications De Recherche Scientifique
1. Environmental Contaminant Sequestration
Antimony sulfide plays a role in environmental remediation, especially in wetland sediments. Bennett et al. (2017) discovered that antimony can be trapped in wetland sediments by reduced sulfur, which has implications for the management and remediation of wetlands contaminated with antimony (Bennett et al., 2017).
2. Solar Energy Material
Antimony sulfide is an important material in solar cells and other energy-related applications. Murtaza et al. (2015) discussed the use of antimony sulfide in solar cells, thermoelectric devices, and other electronic equipment. Their research showed the potential of antimony sulfide thin films in solar energy conversion (Murtaza et al., 2015).
3. Application in Batteries
Dong et al. (2019) developed nitrogen-doped carbon-encapsulated antimony sulfide nanowires for sodium-ion batteries. This innovation demonstrates the potential of antimony sulfide in next-generation energy storage devices, offering high capacity and stability (Dong et al., 2019).
4. Electromagnetic Wave Absorption
Qiao et al. (2021) extended the application of antimony sulfide to electromagnetic (EM) wave absorption. They demonstrated that high-permittivity Sb2S3 single-crystal nanorods can be an efficient material for EM wave absorption, introducing a new concept in the design of dielectric EM wave absorption materials (Qiao et al., 2021).
5. Water Splitting Properties
Prabhakar et al. (2020) explored the use of antimony sulfide in photoelectrochemical water splitting. They synthesized Sb2S3 by a simple sulfurization process and achieved significant photocurrent densities, paving the way for its application in solar fuel generation (Prabhakar et al., 2020).
6. Photodetector Applications
Vinayakumar et al. (2018) reported on the use of copper antimony sulfide thin films for visible to near-infrared photodetector applications. Their findings are beneficial for developing cost-effective and environmentally friendly photodetectors based on CuSbS2 thin films (Vinayakumar et al., 2018).
Propriétés
Numéro CAS |
12627-52-0 |
|---|---|
Nom du produit |
Antimony sulfide |
Formule moléculaire |
SSb |
Poids moléculaire |
153.83 g/mol |
Nom IUPAC |
sulfanylideneantimony |
InChI |
InChI=1S/S.Sb |
Clé InChI |
YPMOSINXXHVZIL-UHFFFAOYSA-N |
SMILES |
S=[Sb] |
SMILES canonique |
S=[Sb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




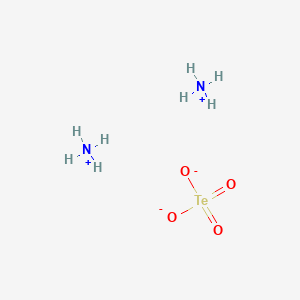
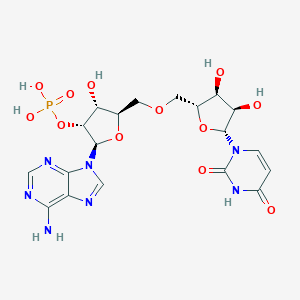
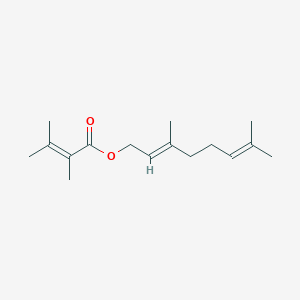
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
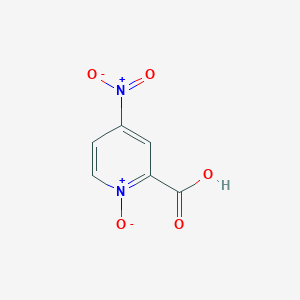
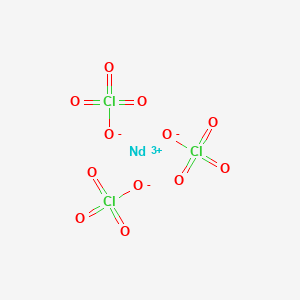
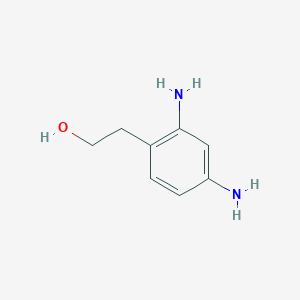
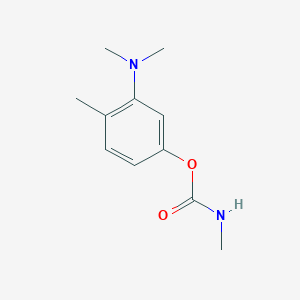
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
